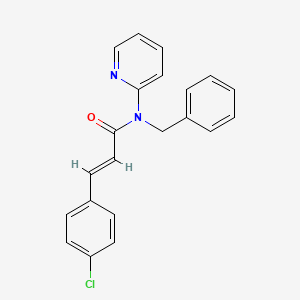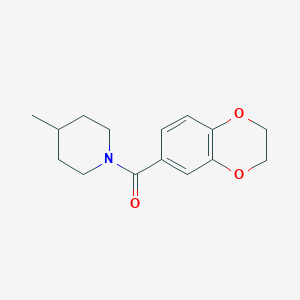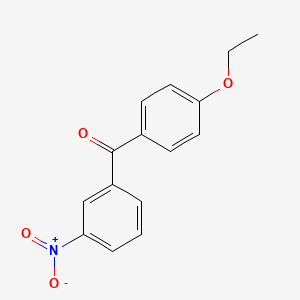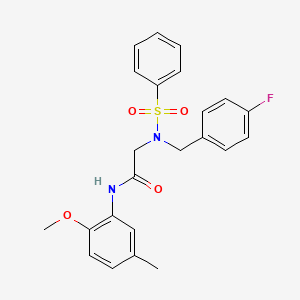
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a small molecule that belongs to the acrylamide class of compounds and is characterized by its ability to modulate the activity of certain proteins in the body. In
科学研究应用
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins involved in cell signaling pathways. In neuroscience, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In immunology, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
作用机制
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves its ability to bind to specific proteins in the body, such as enzymes and receptors, and modulate their activity. For example, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in regulating cell growth and proliferation. By inhibiting the activity of GSK-3β, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can prevent the growth and proliferation of cancer cells. Similarly, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the serotonin transporter, which is involved in regulating serotonin levels in the brain. By enhancing the activity of the serotonin transporter, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can increase serotonin levels and improve mood and behavior.
Biochemical and Physiological Effects
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to have various biochemical and physiological effects on the body. In cancer cells, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In the brain, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In the immune system, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
实验室实验的优点和局限性
One of the advantages of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in lab experiments is its ability to selectively modulate the activity of certain proteins in the body. This allows researchers to study the specific effects of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide on various biological processes. However, one of the limitations of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide. One area of research is the development of more selective and potent N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide analogs that can be used for therapeutic applications. Another area of research is the exploration of the potential of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the long-term effects and safety of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in humans.
合成方法
The synthesis of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves the reaction of 2-pyridinecarboxaldehyde with benzylamine and 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-12-9-17(10-13-19)11-14-21(25)24(20-8-4-5-15-23-20)16-18-6-2-1-3-7-18/h1-15H,16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVIQYAARRITDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)

![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)



